27-Oxo-fusidic Acid
CAS No.: 1415035-94-7
Cat. No.: VC0150899
Molecular Formula: C31H46O7
Molecular Weight: 530.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1415035-94-7 |
|---|---|
| Molecular Formula | C31H46O7 |
| Molecular Weight | 530.7 g/mol |
| IUPAC Name | (E,2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methyl-7-oxohept-5-enoic acid |
| Standard InChI | InChI=1S/C31H46O7/c1-17(16-32)8-7-9-20(28(36)37)26-22-14-24(35)27-29(4)12-11-23(34)18(2)21(29)10-13-30(27,5)31(22,6)15-25(26)38-19(3)33/h8,16,18,21-25,27,34-35H,7,9-15H2,1-6H3,(H,36,37)/b17-8+,26-20-/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1 |
| Standard InChI Key | OZMOUWFCJHVIQT-CEDPPNKGSA-N |
| Isomeric SMILES | C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CC/C=C(\C)/C=O)\C(=O)O)OC(=O)C)C)O)C |
| SMILES | CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C=O)C(=O)O)OC(=O)C)C)O)C |
| Canonical SMILES | CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C=O)C(=O)O)OC(=O)C)C)O)C |
Introduction
Chemical Identity and Structure
Molecular Characteristics
27-Oxo-fusidic Acid (CAS: 1415035-94-7) is a derivative of fusidic acid with a keto group at the C-27 position of the fusidic acid structure, significantly altering its chemical properties while maintaining certain biological activities. This compound has the molecular formula C31H46O7 and a molecular weight of 530.7 g/mol . The IUPAC name of this compound is (2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methyl-7-oxohept-5-enoic acid.
Nomenclature and Identification
The compound is identified by various synonyms in scientific and pharmaceutical literature, particularly in the context of quality control for pharmaceutical fusidic acid preparations.
Table 1: Nomenclature and Identification
| Identification Parameter | Details |
|---|---|
| Primary Name | 27-Oxo-fusidic Acid |
| CAS Registry Number | 1415035-94-7 |
| European Pharmacopoeia Designation | Fusidic Acid EP Impurity F |
| Alternative Designations | Fusidic Acid Impurity F, Sodium Fusidate Impurity F, 26-Oxofusidic acid |
| Chemical Nomenclature | 29-Nordammara-17(20),24-dien-21-oic acid, 16-(acetyloxy)-3,11-dihydroxy-26-oxo-, (3α,4α,8α,9β,11α,13α,14β,16β,17Z)- |
Physical and Chemical Properties
Physical Characteristics
27-Oxo-fusidic Acid exists as a solid, typically appearing white to off-white in color, with specific physical properties that influence its behavior in various environments .
Table 2: Physical and Chemical Properties
Relation to Fusidic Acid
Comparative Analysis
27-Oxo-fusidic Acid is both a metabolite of fusidic acid and is classified as an impurity in pharmaceutical preparations . This relationship places the compound at the intersection of pharmacokinetics and pharmaceutical quality control.
Table 3: Comparison Between 27-Oxo-fusidic Acid and Fusidic Acid
| Feature | Fusidic Acid | 27-Oxo-fusidic Acid |
|---|---|---|
| Molecular Formula | C31H48O6 | C31H46O7 |
| Key Structural Feature | Fusidane core structure | Additional keto group at C-27 position |
| Pharmaceutical Classification | Active pharmaceutical ingredient | Impurity (EP Impurity F) |
| Primary Therapeutic Use | Clinical antibiotic for skin infections | Not used therapeutically |
| Target | Elongation factor G (EF-G) | Elongation factor G (EF-G) |
Derivation and Occurrence
Fusidic acid, the parent compound, is derived from the fungus Fusidium coccineum and has been widely used clinically for treating bacterial infections, particularly those caused by Staphylococcus aureus . The oxidation at the C-27 position to form 27-Oxo-fusidic Acid can occur during metabolism or as a result of manufacturing processes or storage conditions of fusidic acid preparations .
Mechanism of Action
Inhibition of Protein Synthesis
Like fusidic acid, 27-Oxo-fusidic Acid exhibits antibacterial activity primarily against Gram-positive bacteria by inhibiting protein synthesis. It specifically targets the elongation factor G (EF-G) in bacterial ribosomes, preventing the translocation of peptidyl-tRNA, which is crucial for bacterial growth and reproduction .
Interaction with Elongation Factor G
In the protein synthesis cycle, EF-G performs essential functions in translocation and ribosome recycling. Fusidic acid binds to EF-G-GDP that is bound to the ribosome, inhibiting protein synthesis by preventing the translocation of the growing polypeptide and the recycling of ribosomal subunits . This binding results in EF-G's inability to release bound GDP, and the EF-G-GDP complex becomes unable to vacate the P site of the ribosome, effectively blocking further protein synthesis .
Resistance Mechanisms
Research on fusidic acid resistance provides context for understanding potential resistance to 27-Oxo-fusidic Acid. Resistance can occur through changes in the dynamics of the drug target, with proteins like FusB binding to EF-G and promoting dissociation from fusidic acid-stalled ribosome complexes . This binding causes changes in both the structure and conformational flexibility of EF-G, particularly in domain III, leading to an increase in a minor, more disordered state that can overcome the steric block imposed by fusidic acid .
Biological Activity
Antimicrobial Profile
27-Oxo-fusidic Acid primarily targets Gram-positive bacteria, exhibiting activity similar to that of fusidic acid. The modification at the C-27 position with the keto group can influence its potency and spectrum of activity compared to the parent compound .
Other Biological Effects
Beyond its antimicrobial activity, the parent compound fusidic acid has been shown to suppress nitric oxide lysis of pancreatic islet cells . Whether 27-Oxo-fusidic Acid retains this property requires further investigation.
Applications and Significance
Research Applications
In the field of proteomics, 27-Oxo-fusidic Acid serves as a valuable tool for studying protein synthesis and interactions within prokaryotic cells. By inhibiting protein synthesis, researchers can explore specific protein pathways and interactions, contributing to a deeper understanding of bacterial physiology and potentially aiding the development of new antibiotics.
Pharmaceutical Quality Control
As an impurity in fusidic acid pharmaceutical preparations (identified as Fusidic Acid EP Impurity F), 27-Oxo-fusidic Acid is subject to monitoring and control in accordance with pharmaceutical quality standards . The European Pharmacopoeia identifies this compound as a specific impurity that must be controlled in fusidic acid products to ensure their quality, safety, and efficacy .
| Manufacturer | Product Number | Quantity | Price (USD) |
|---|---|---|---|
| Toronto Research Chemicals | O856855 | 250mg | $1,320 |
| Medical Isotopes, Inc. | 71848 | 25mg | $650 |
Current Research and Future Directions
Structure-Activity Relationship Studies
Research into fusidic acid derivatives, including those with modifications at the C-27 position, continues to explore potential applications and properties . Structure-activity relationship studies are being conducted to design new compounds with enhanced pharmacological activity and reduced toxicity . A recent study synthesized and evaluated 30 fusidic acid derivatives as potential anti-inflammatory agents for acute lung injury, demonstrating the ongoing interest in developing novel applications for this class of compounds .
Antibiotic Resistance Research
As antibiotic resistance becomes an increasingly pressing concern globally, understanding the mechanisms of resistance to fusidanes becomes crucial. The research on the conformational dynamics of EF-G and how it relates to fusidic acid resistance provides important insights that may inform the development of new derivatives that can overcome such resistance mechanisms .
Analytical Method Development
Developing sensitive and specific analytical methods for detecting and quantifying 27-Oxo-fusidic Acid in pharmaceutical preparations remains an important area of research to ensure the quality and safety of fusidic acid-based medications .
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